5A-ANDROSTANE-3A 17B-DIOL 17-D-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

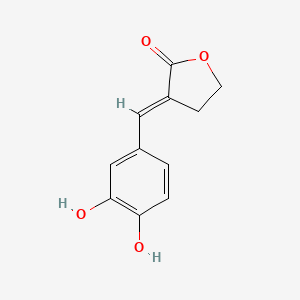

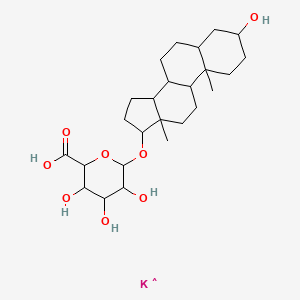

5A-ANDROSTANE-3A 17B-DIOL 17-D-, also known as 5α-Androstane-3α, 17β-diol, is a C19 steroid . It is an endogenous weak androgen and estrogen steroid hormone and intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) . It is produced mainly as a metabolite of testosterone and dihydrotestosterone (DHT), largely in target peripheral tissues such as the skin, especially around hair follicles .

Synthesis Analysis

The synthesis of 5A-ANDROSTANE-3A 17B-DIOL 17-D- involves the conversion of the 3-oxo-4-ene structure into 5α-reductase products . This process is facilitated by 5α-reductase from Treponema denticola, which is expressed in a major AD-producing strain . The conversion is increased from 67.9% to 86.4% in the cofactor recycling system .Molecular Structure Analysis

The molecular formula of 5A-ANDROSTANE-3A 17B-DIOL 17-D- is C19H32O2 . It is a naturally occurring androstane steroid and a structural analogue of DHT (5α-androstan-17β-ol-3-one) .Chemical Reactions Analysis

As a metabolite of testosterone and DHT, 5A-ANDROSTANE-3A 17B-DIOL 17-D- is produced in target peripheral tissues such as the skin, especially around hair follicles . It is also a major metabolite of testosterone with androgenic activity .Physical and Chemical Properties Analysis

The molecular weight of 5A-ANDROSTANE-3A 17B-DIOL 17-D- is 292.4562 . More detailed physical and chemical properties may be found in specialized databases .作用機序

5A-ANDROSTANE-3A 17B-DIOL 17-D- has been implicated as a regulator of gonadotropin secretion . It exerts a potent inhibition of prostate cancer cell migration through the activation of the estrogen receptor β (ERβ) signaling . It also induces the expression of E-cadherin, a protein known to be capable of blocking metastasis formation in breast and prostate cancer cells .

Safety and Hazards

将来の方向性

The estrogenic effect of testosterone derivatives, including 5A-ANDROSTANE-3A 17B-DIOL 17-D-, results in the inhibition of cell migration and may be protective against prostate cancer invasion and metastasis . This suggests potential future directions for research into the treatment of prostate cancer .

特性

CAS番号 |

102029-79-8 |

|---|---|

分子式 |

C25H40KO8 |

分子量 |

507.685 |

InChI |

InChI=1S/C25H40O8.K/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31;/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31); |

InChIキー |

XFCUSEZEEZOSET-UHFFFAOYSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O.[K] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,8-Dihydroimidazo[4,5-g]indole](/img/structure/B561427.png)